4-(2-Chloro-4-methylphenyl)-2-formylphenol
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Overview
Description
4-(2-Chloro-4-methylphenyl)-2-formylphenol is an organic compound with a complex structure that includes a chloro group, a methyl group, and a formyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-methylphenyl)-2-formylphenol typically involves the reaction of 2-chloro-4-methylphenol with formylating agents under controlled conditions. One common method is the Vilsmeier-Haack reaction, which uses a combination of a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group into the phenol ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the desired compound while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-4-methylphenyl)-2-formylphenol can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts such as palladium or copper.
Major Products Formed
Oxidation: 4-(2-Chloro-4-methylphenyl)-2-carboxyphenol.
Reduction: 4-(2-Chloro-4-methylphenyl)-2-hydroxymethylphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-(2-Chloro-4-methylphenyl)-2-formylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-4-methylphenyl)-2-formylphenol involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro and methyl groups can influence the compound’s hydrophobicity and binding affinity to various targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylphenol: Lacks the formyl group, making it less reactive in certain chemical reactions.
4-Chloro-2-methylphenyl isocyanate: Contains an isocyanate group instead of a formyl group, leading to different reactivity and applications.
Uniqueness
4-(2-Chloro-4-methylphenyl)-2-formylphenol is unique due to the presence of both a formyl group and a chloro group on the phenol ring, which provides a combination of reactivity and potential biological activity not found in similar compounds .
Properties
IUPAC Name |
5-(2-chloro-4-methylphenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-2-4-12(13(15)6-9)10-3-5-14(17)11(7-10)8-16/h2-8,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDNNZLHIWMGDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685184 |
Source
|
Record name | 2'-Chloro-4-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50685184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111128-99-4 |
Source
|
Record name | 2'-Chloro-4-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50685184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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